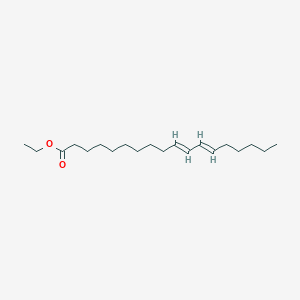

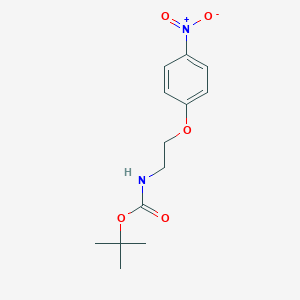

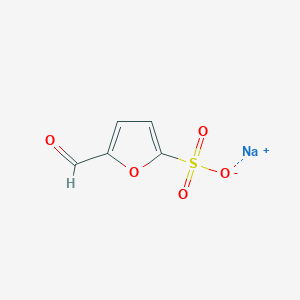

叔丁基(2-(4-硝基苯氧基)乙基)氨基甲酸酯

描述

The compound tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl carbamate derivatives and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. These derivatives are often used as intermediates in the synthesis of biologically active compounds and have applications in organic synthesis due to their protective groups and reactivity 10.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives typically involves reactions with tert-butyl nitrite (TBN) as a reagent. For example, tert-butyl nitrite is used as a multitask reagent for the synthesis of N-nitrosoamide from N-alkyl amides and for the hydrolysis of N-methoxyamides to carboxylic acids . Additionally, tert-butyl nitrite can act as an oxidant in Pd(ii)-catalyzed decarboxylative acylation . The synthesis of tert-butyl carbamate derivatives can also involve iodolactamization as a key step, as demonstrated in the enantioselective synthesis of a benzyl tert-butyl carbamate derivative .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl carbamate moiety, which serves as a protective group for amines. The tert-butyl group is bulky and can influence the reactivity and steric outcomes of reactions involving the carbamate . The papers provided do not directly analyze the molecular structure of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate, but the structural features of similar compounds suggest that the tert-butyl group would provide steric hindrance, and the nitrophenoxy moiety could introduce electronic effects due to the nitro group.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions. For instance, they can undergo chemoselective nitration with tert-butyl nitrite, which is a safe and selective nitrating agent . They can also be involved in sequential C-N bond formations, as tert-butyl nitrite can serve as a N1 synthon in multicomponent reactions . Furthermore, tert-butyl carbamate derivatives can be synthesized under solvent-free conditions using tert-butyl nitrite, which is advantageous for sensitive functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by the tert-butyl group and the functional groups attached to the carbamate. The tert-butyl group imparts volatility and steric bulk, which can affect the solubility and reactivity of the compound. The presence of a nitro group, as in the case of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate, would likely contribute to the acidity of the compound and could affect its electron distribution and reactivity in electrophilic aromatic substitution reactions. The papers do not provide specific physical and chemical properties of the compound , but the general behavior of tert-butyl carbamate derivatives can be inferred 10.

科学研究应用

合成和化学性质

- 叔丁基(2-(4-硝基苯氧基)乙基)氨基甲酸酯是合成生物活性化合物(如奥米替尼(AZD9291))的重要中间体。赵等人的研究 (2017) 为该化合物建立了一种快速合成方法,从市售原料中获得了 81% 的总收率 (Zhao、Guo、Lan 和 Xu,2017)。

- Ortiz 等人 (1999) 研究了 O-叔丁基-N-(氯甲基)-N-甲基氨基甲酸酯与锂粉的反应,产生了功能化的氨基甲酸酯,展示了其在合成复杂有机分子中的效用 (Ortiz、Guijarro 和 Yus,1999)。

- Wu (2011) 的一项研究描述了叔丁基(2-(2-(6-氯己基)氧基)乙基)氨基甲酸酯的制备,说明了该化合物在有机合成中的多功能性 (Wu,2011)。

在药物化学中的应用

- Ghosh 等人 (2017) 描述了叔丁基氨基甲酸酯作为新型蛋白酶抑制剂的构件的高对映选择性合成,展示了其在药物发现中的应用 (Ghosh、Cárdenas 和 Brindisi,2017)。

材料科学和催化

- 在聚合物科学领域,Pan 等人 (1998) 使用叔丁基氨基甲酸酯合成了含有受阻酚的单体抗氧化剂,以提高聚合物的热稳定性 (Pan、Liu 和 Lau,1998)。

- Weberski 等人 (2012) 报道了 Ni(II) 乙烯聚合催化剂的合成,其中叔丁基氨基甲酸酯在影响聚合物性质方面发挥了作用 (Weberski、Chen、Delferro、Zuccaccia、Macchioni 和 Marks,2012)。

环境应用

- Menezes 和 Cataluña (2008) 研究了叔丁基醇合成叔丁基乙基醚 (ETBE),突出了该化合物在生产环保汽油添加剂中的相关性 (Menezes 和 Cataluña,2008)。

安全和危害

属性

IUPAC Name |

tert-butyl N-[2-(4-nitrophenoxy)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(16)14-8-9-19-11-6-4-10(5-7-11)15(17)18/h4-7H,8-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOYKECYRDLCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592561 | |

| Record name | tert-Butyl [2-(4-nitrophenoxy)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate | |

CAS RN |

159184-14-2 | |

| Record name | tert-Butyl [2-(4-nitrophenoxy)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B152891.png)

![10H-Spiro[acridine-9,9'-fluorene]](/img/structure/B152894.png)

![Spiro[3.5]nonane-1,3-dione](/img/structure/B152898.png)

![Spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B152902.png)